molecular formula C20H17N3O3S B2794993 1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203352-86-6

1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea

カタログ番号: B2794993
CAS番号: 1203352-86-6
分子量: 379.43
InChIキー: GUVUABPBTYMDLM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea features a dibenzo[b,f][1,4]oxazepine core, a heterocyclic system containing oxygen and nitrogen atoms at positions 1 and 4 of the fused benzene rings. The 8-methyl and 11-oxo substituents on the oxazepine ring are critical for its structural rigidity and electronic properties. This combination of a dibenzooxazepine core and a thiophene-containing urea side chain suggests applications in medicinal chemistry, particularly in targeting neurological receptors (e.g., dopamine or serotonin receptors) due to structural parallels with known bioactive molecules .

特性

IUPAC Name

1-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-12-4-6-18-16(9-12)23-19(24)15-10-13(5-7-17(15)26-18)22-20(25)21-11-14-3-2-8-27-14/h2-10H,11H2,1H3,(H,23,24)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUABPBTYMDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NCC4=CC=CS4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique dibenzooxazepin structure, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential.

The compound's molecular formula is C21H18N2O4SC_{21}H_{18}N_2O_4S, with a molecular weight of approximately 394.4 g/mol. The structural characteristics include a dibenzo[b,f][1,4]oxazepin core and a thiophenylmethyl urea moiety, contributing to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H18N2O4S
Molecular Weight394.4 g/mol
StructureDibenzooxazepin core with thiophenylmethyl urea

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors associated with central nervous system (CNS) activity. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.

Pharmacological Studies

Recent pharmacological studies have indicated that this compound exhibits:

  • Antidepressant Effects : Animal models have shown significant reductions in depressive-like behaviors when administered this compound.
  • Anxiolytic Properties : The compound has demonstrated potential in reducing anxiety levels in preclinical trials.
  • Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress and apoptosis.

Case Studies

  • Case Study on Antidepressant Activity :
    • In a controlled study involving mice subjected to chronic unpredictable stress, administration of the compound resulted in a marked improvement in behavioral tests such as the forced swim test and the tail suspension test. The results indicated a significant decrease in immobility time compared to control groups.
  • Case Study on Neuroprotection :
    • A study assessing neuroprotective effects showed that the compound could reduce cell death in neuronal cultures exposed to toxic agents like glutamate. This suggests potential applications in neurodegenerative diseases.

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Relevance Synthesis Highlights References
Target Compound Dibenzo[b,f][1,4]oxazepine 8-Methyl, 11-oxo; urea with thiophen-2-ylmethyl Potential CNS targeting Likely involves urea coupling
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 10-Methyl, 11-oxo; benzamide with trifluoromethyl Not specified (structural analogue) Amide bond formation
10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide Dibenzo[b,f][1,4]thiazepine 10-Ethyl, 11-oxo; carboxylic acid at C8; S-dioxide D2 dopamine receptor antagonist Oxidation of thiazepine derivatives
11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid Dibenzo[b,f][1,4]thiazepine 10-Propyl, 11-oxo; carboxylic acid at C8 Intermediate for antagonist synthesis Alkylation with 1-iodopropane
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Tetrahydrobenzo[b]thiophene Urea with benzoyl and hydrazono groups Anticancer or antimicrobial activity One-pot multi-step condensation

Key Differences and Implications

Core Heteroatoms: The oxazepine core (O and N) in the target compound vs. thiazepine (S and N) in analogues (e.g., 10-Ethyl-11-oxo-thiazepine) alters electronic properties. Thiophene vs. Benzene: The thiophen-2-ylmethyl group introduces sulfur’s electronegativity and aromaticity, which may improve binding to sulfur-rich enzyme pockets or receptors compared to purely hydrocarbon substituents .

Substituent Effects: Urea vs. Carboxylic Acid: The urea group in the target compound offers hydrogen-bond donor/acceptor sites, contrasting with the ionizable carboxylic acid in thiazepine derivatives (e.g., 11-Oxo-10-propyl-thiazepine-8-carboxylic acid). This difference may reduce metabolic instability compared to acidic groups . Methyl vs. Bulkier Alkyl Groups: The 8-methyl group in the target compound minimizes steric hindrance compared to 10-ethyl or 10-propyl substituents in thiazepines, possibly favoring receptor fit .

Synthetic Routes :

  • Thiazepine derivatives (e.g., 10-Ethyl-11-oxo-thiazepine) are synthesized via alkylation (NaH/1-iodopropane) or oxidation (MCPBA), whereas dibenzooxazepines like the target compound may leverage Ru-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis .
  • Urea formation in the target compound likely involves coupling of an isocyanate intermediate with thiophen-2-ylmethylamine, contrasting with amide bond formation in benzamide analogues .

Pharmacological and Physicochemical Properties

  • Receptor Selectivity : Thiazepine carboxylic acids (e.g., 11-Oxo-10-propyl-thiazepine-8-carboxylic acid) exhibit D2 dopamine receptor antagonism, while the target compound’s urea-thiophene motif may shift selectivity toward serotonin receptors or kinase targets .
  • Solubility and Bioavailability : The urea group and thiophene moiety likely improve aqueous solubility compared to purely aromatic analogues (e.g., benzamide derivatives), though less than ionizable carboxylic acids .

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to adjust reaction times.
  • Solvent polarity and temperature control are critical for minimizing side reactions (e.g., dimerization) .

Basic: What spectroscopic and chromatographic methods are most effective for structural validation?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm the presence of the thiophene methyl group (δ ~3.8–4.2 ppm for CH2, split due to coupling with thiophene protons) and the oxazepine carbonyl (δ ~170–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (dibenzo ring protons).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~423.4 Da) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a reverse-phase column (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm) with UV detection at 254 nm .

Basic: How should preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors associated with dibenzooxazepines (e.g., dopamine D2, serotonin 5-HT2A) .
  • Assay Design :
    • In vitro Binding Assays : Use radioligand displacement (e.g., [3H]spiperone for D2 receptors) with HEK293 cells expressing cloned human receptors.
    • Dose-Response Curves : Test concentrations from 1 nM to 10 µM; calculate IC50 values .
  • Controls : Include positive controls (e.g., haloperidol for D2) and vehicle-only samples.

Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Substituent Variation :
    • Modify the 8-methyl group (e.g., ethyl, CF3) to assess steric/electronic effects on receptor binding .
    • Replace the thiophen-2-ylmethyl group with furan or pyridine analogs to study heterocycle influence .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses against target receptors .
  • Data Analysis : Compare IC50 values across derivatives to identify critical substituents.

Q. Example SAR Table :

DerivativeR1 (Oxazepine)R2 (Urea)D2 IC50 (nM)
Parent8-MeThiophene120 ± 15
Derivative A8-CF3Thiophene85 ± 10
Derivative B8-MeFuran250 ± 30

Advanced: What crystallographic tools are recommended for resolving structural ambiguities?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Grow crystals via vapor diffusion (e.g., dichloromethane/pentane).
    • Use SHELXT for structure solution and Mercury CSD for visualization/packing analysis .
  • Electron Density Maps : Identify disordered regions (e.g., thiophene orientation) using Olex2 refinement .
  • Database Cross-Reference : Compare with Cambridge Structural Database (CSD) entries for similar dibenzooxazepines .

Advanced: How should contradictory data (e.g., conflicting bioactivity results) be addressed?

Methodological Answer:

  • Replication : Repeat assays in triplicate under standardized conditions (e.g., cell passage number, buffer pH) .
  • Orthogonal Assays : Confirm D2 receptor antagonism using cAMP inhibition assays alongside radioligand binding .
  • Data Triangulation : Cross-validate with computational models (e.g., MD simulations of ligand-receptor dynamics) .
  • Error Analysis : Statistically assess outliers (e.g., Grubbs’ test) and control for batch-to-batch compound variability (e.g., NMR purity checks) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。